molecular formula C20H38O4 B8521733 Diethyl dodecyl(methyl)propanedioate CAS No. 80403-57-2

Diethyl dodecyl(methyl)propanedioate

Cat. No.: B8521733
CAS No.: 80403-57-2
M. Wt: 342.5 g/mol
InChI Key: VAHLBDJLPMEESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl dodecyl(methyl)propanedioate is a malonate-derived ester featuring a central propanedioate backbone substituted with a dodecyl (C12) chain and a methyl group. Its structure includes two ethyl ester moieties, rendering it a versatile intermediate in organic synthesis. For instance, describes the synthesis of diethyl 2-(methylamino)propanedioate via hydrogenation of a benzyl-protected intermediate, highlighting methodologies applicable to derivatives with varied substituents .

The compound’s lipophilic dodecyl chain likely enhances its solubility in nonpolar solvents and influences its physicochemical behavior, such as melting point and logP (partition coefficient). Such properties are critical in applications ranging from surfactants to pharmaceutical precursors.

Properties

CAS No.

80403-57-2

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

diethyl 2-dodecyl-2-methylpropanedioate

InChI

InChI=1S/C20H38O4/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18(21)23-6-2)19(22)24-7-3/h5-17H2,1-4H3

InChI Key

VAHLBDJLPMEESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Diethyl 2-(Methylamino)propanedioate ()

  • Structure: Central propanedioate ester with a methylamino (-NHCH₃) substituent.
  • Synthesis: Prepared via hydrogenation of diethyl 2-(benzyl(methyl)amino)propanedioate using Pd-C catalyst under hydrogen pressure .
  • Physicochemical Properties: 1H-NMR: Signals at δ 1.30 (ethyl CH₃), 2.46 (NCH₃), 4.25 (ester CH₂) . Polarity: The amino group introduces hydrogen-bonding capacity, increasing water solubility compared to purely alkyl-substituted analogs.
  • Applications: Potential as a precursor for bioactive molecules due to the reactive amino group.

1,3-Diethyl 2-[(2-Methyl-4-oxoquinolin-3-yl)methyl]propanedioate ()

  • Structure: Propanedioate ester with a quinoline-derived aromatic substituent.
  • Synthesis: Recrystallized from ethanol with 69% yield, indicating moderate synthetic efficiency .
  • Physicochemical Properties: LogP: Expected to be high due to the hydrophobic quinoline moiety, though exact data are unavailable. Thermal Stability: Bulky substituent may elevate melting/boiling points compared to aliphatic analogs.
  • Applications: Likely used in medicinal chemistry given quinoline’s prevalence in drug scaffolds.

Diethyl Dodecanedioate ()

  • Structure : Straight-chain diethyl ester of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH).
  • Physicochemical Properties :
    • Molecular Weight : 286.4 g/mol (vs. ~384 g/mol for Diethyl dodecyl(methyl)propanedioate).
    • LogP : 4.1 (indicative of moderate lipophilicity) .
    • Boiling Point : 350.5°C; Melting Point : 25°C .
  • Applications : Utilized in polymer production and as a plasticizer due to its long aliphatic chain.

Comparative Data Table

Property This compound Diethyl 2-(Methylamino)propanedioate Quinoline-Substituted Propanedioate Diethyl Dodecanedioate
Molecular Formula C₂₀H₃₈O₄ (estimated) C₈H₁₅NO₄ C₁₇H₁₉NO₄ C₁₆H₃₀O₄
Substituent Dodecyl(methyl) Methylamino Quinoline-methyl Dodecanedioyl
LogP ~6.5 (estimated) ~1.2 (polar substituent) ~4.8 (estimated) 4.1
Boiling Point Not reported Not reported Not reported 350.5°C
Synthetic Yield Not reported High (via hydrogenation) 69% Not reported
Key Applications Surfactants, intermediates Pharmaceutical intermediates Medicinal chemistry Polymers, plasticizers

Key Findings and Implications

  • Structural Influence on Properties: Alkyl chains (e.g., dodecyl) enhance lipophilicity and thermal stability, while polar groups (e.g., methylamino) improve water solubility.
  • Synthetic Efficiency : Hydrogenation () and recrystallization () are reliable methods for propanedioate derivatives, though yields vary with substituent complexity.
  • Functional Versatility : Propanedioate esters serve as adaptable intermediates across industries, with substituents dictating their specific roles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.